![molecular formula C15H13Cl2N3O2S B3034521 2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 18233-37-9](/img/structure/B3034521.png)
2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide
Overview
Description
The compound “2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide” is a derivative of acylhydrazine . Acylhydrazines have been known for their insecticidal activities and can also be used to recover metal ions from solution . They are precursors in the synthesis of biologically active heterocycles .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride . This is followed by treatment with phenacylbromides to form imidazo [2,1-b] [1,3,4]thiadiazoles .Molecular Structure Analysis
The complete molecule of the title compound is generated by a crystallographic center of symmetry . The twist angle between the 2,4-dichlorophenoxy ring system and the N0-acetyl-acetohydrazide group is 77.8 (1); the latter has a crystallographically imposed trans conformation .Chemical Reactions Analysis
The compound “2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide” is a part of a series of compounds that were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines .Scientific Research Applications
Herbicide and Plant Growth Regulation
Antimicrobial Properties
Anti-Inflammatory and Analgesic Effects
Cancer Research
Environmental Remediation
Synthetic Chemistry and Drug Development
Sigma-Aldrich. (n.d.). (2,4-Dichlorophenoxy)acetyl chloride AldrichCPR. Link NIST Chemistry WebBook. (n.d.). Acetyl chloride, (2,4-dichlorophenoxy)-. Link
Mechanism of Action
Target of Action
The compound 2-(2,4-dichlorophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide is structurally similar to 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin . Auxins are plant hormones that play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle . Therefore, it’s reasonable to infer that this compound may also target similar pathways in plants.
Mode of Action
The mode of action of 2,4-D involves mimicking the natural plant hormone auxin, which results in uncontrolled and abnormal growth, eventually leading to the death of the plant . Given the structural similarity, 2-(2,4-dichlorophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide might exhibit a similar mode of action.
Biochemical Pathways
The compound, like 2,4-D, may affect the normal biochemical pathways of auxin. Auxin regulates cell division, cell elongation, and differentiation in the growth process of plants . Disruption of these pathways by the compound could lead to abnormal growth and eventual plant death .
Result of Action
The result of the compound’s action, if it indeed mimics 2,4-D, would be the disruption of normal plant growth processes, leading to abnormal growth patterns and eventually plant death .
properties
IUPAC Name |
1-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2S/c16-10-6-7-13(12(17)8-10)22-9-14(21)19-20-15(23)18-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)(H2,18,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNONWWZQJKSHFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146840 | |
Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-dichlorophenoxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide | |
CAS RN |
18233-37-9 | |
Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18233-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-Dichlorophenoxy)acetic acid 2-[(phenylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.